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molecular formula C9H9NO5 B011178 Methyl (4-nitrophenoxy)acetate CAS No. 19786-48-2

Methyl (4-nitrophenoxy)acetate

Cat. No. B011178
M. Wt: 211.17 g/mol
InChI Key: ZZVXTAUUUUCLAG-UHFFFAOYSA-N
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Patent
US07691364B2

Procedure details

A mixture of methyl (4-nitrophenoxy)acetate 31 (100 g, 474 mmol) and concentrated HCl (1000 ml) was refluxed for 8 hours. The reaction mass was cooled to room temp. Crude 40 was filtered, dried and recrystallised from a mixture of ethyl acetate:hexane (1:5) to give pure 40 (86 g, 92.1%) as a white shining powder. M.p: 186-188.5° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
92.1%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([O:8][CH2:9][C:10]([O:12]C)=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2]>Cl>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:14][CH:15]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(=O)OC)C=C1
Name
Quantity
1000 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
Crude 40 was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from a mixture of ethyl acetate:hexane (1:5)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 86 g
YIELD: PERCENTYIELD 92.1%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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